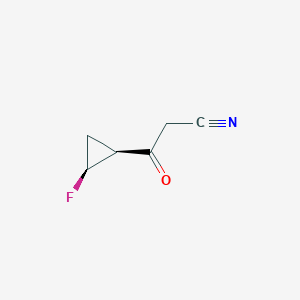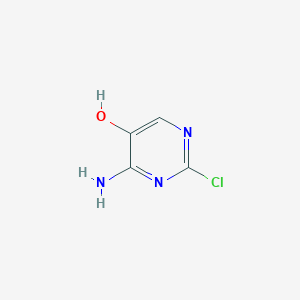
2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile
Descripción general
Descripción
2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a potent and selective inhibitor of the protein kinase C theta (PKCθ), which plays a crucial role in T-cell activation and proliferation.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
A pivotal aspect of the research on 2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile pertains to its role in synthetic chemistry, especially in the synthesis of fluorinated compounds which are significant in medicinal chemistry. For instance, Surmont et al. (2010) explored synthetic strategies for 4-substituted 3,3-difluoropiperidines, showcasing the use of similar compounds in the creation of building blocks for medicinal chemistry (Surmont et al., 2010).
Biological and Environmental Applications
In the realm of biology and environmental science, the derivatives of benzonitrile, including bromo-substituted benzonitriles, are investigated for their biological activity and environmental impact. Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, including bromoxynil, highlighting the environmental fate of these compounds (Holtze et al., 2008).
Crystal Engineering and Material Science
The field of crystal engineering and material science also utilizes such compounds. Mariaca et al. (2006) discussed the synthesis and crystal engineering of fluorinated stilbenes, where compounds similar to this compound are used to investigate intermolecular interactions in crystalline states (Mariaca et al., 2006).
Nuclear Medicine and Imaging
In nuclear medicine, derivatives of benzonitrile are used in developing imaging agents. Yuan et al. (2016) conducted a study on the radiosynthesis and preliminary PET evaluation of a compound similar to this compound for imaging AMPA receptors (Yuan et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2/c13-10-2-1-3-11(9(10)8-16)17-6-4-12(14,15)5-7-17/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECIIGAUBQTWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















